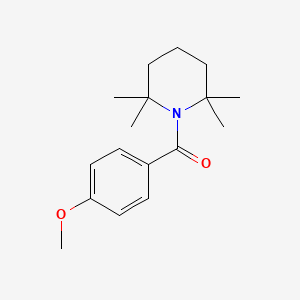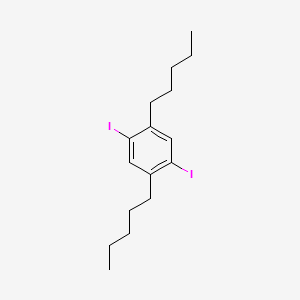
1,4-Diiodo-2,5-dipentylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diiodo-2,5-dipentylbenzene is an organic compound with the molecular formula C16H24I2 It is a derivative of benzene, where two iodine atoms are substituted at the 1 and 4 positions, and two pentyl groups are substituted at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4-Diiodo-2,5-dipentylbenzene can be synthesized through a multi-step process. One common method involves the iodination of 2,5-dipentylbenzene. The reaction typically uses iodine (I2) and a suitable oxidizing agent, such as nitric acid (HNO3), under controlled conditions to achieve the desired substitution at the 1 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the iodination process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Diiodo-2,5-dipentylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki coupling, to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing iodine.
Oxidation: Formation of quinones or other oxidized products.
Reduction: Formation of dihydro derivatives or fully reduced benzene rings.
Wissenschaftliche Forschungsanwendungen
1,4-Diiodo-2,5-dipentylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Potential use in the development of radiolabeled compounds for imaging studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Wirkmechanismus
The mechanism of action of 1,4-diiodo-2,5-dipentylbenzene depends on its specific application. In chemical reactions, the iodine atoms act as leaving groups, facilitating substitution or coupling reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding or hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Diiodo-2,5-dimethylbenzene: Similar structure but with methyl groups instead of pentyl groups.
1,4-Diiodo-2,5-dioctylbenzene: Similar structure but with octyl groups instead of pentyl groups.
1,3,4,6-Tetraiodo-2,5-dimethylbenzene: Contains four iodine atoms and two methyl groups.
Uniqueness
1,4-Diiodo-2,5-dipentylbenzene is unique due to the presence of pentyl groups, which provide increased hydrophobicity and potential for interactions in non-polar environments. This makes it particularly useful in the synthesis of materials with specific solubility and stability properties.
Eigenschaften
CAS-Nummer |
193361-75-0 |
|---|---|
Molekularformel |
C16H24I2 |
Molekulargewicht |
470.17 g/mol |
IUPAC-Name |
1,4-diiodo-2,5-dipentylbenzene |
InChI |
InChI=1S/C16H24I2/c1-3-5-7-9-13-11-16(18)14(12-15(13)17)10-8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI-Schlüssel |
HKLVXDILMPPQBK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC(=C(C=C1I)CCCCC)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


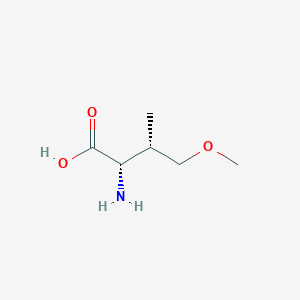
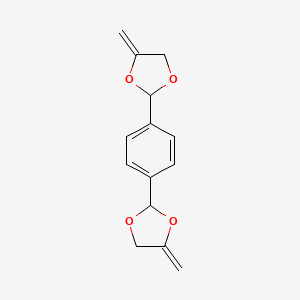
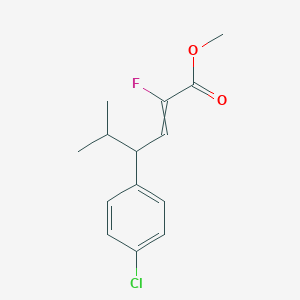
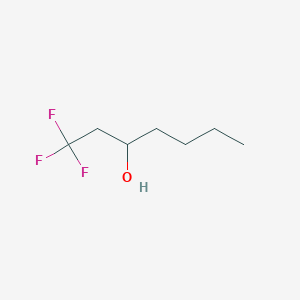
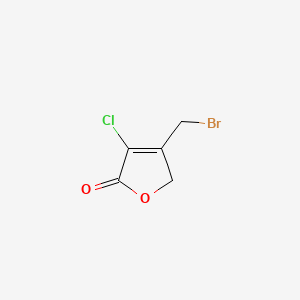
![N,N-Bis(4-bromophenyl)-4'-ethenyl[1,1'-biphenyl]-4-amine](/img/structure/B12576149.png)
![2-Oxa-5-azaspiro[3.4]octane-5-carboxylic acid, 1,1-dimethyl-3-oxo-, 1,1-dimethylethyl ester](/img/structure/B12576154.png)
![Silane, [[3-(3-fluorophenyl)-1-cyclohexen-1-yl]oxy]trimethyl-](/img/structure/B12576160.png)
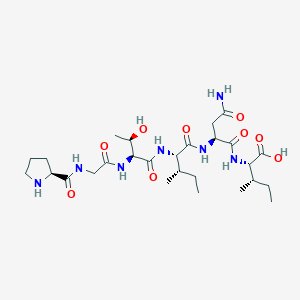
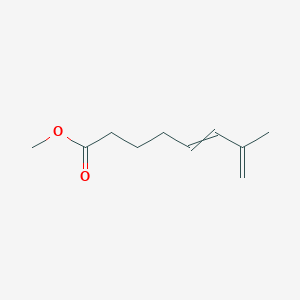
![{[3,5-Bis(trimethylsilyl)thiene-2,4-diyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B12576172.png)
![N-[(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]glycyl-L-phenylalanine](/img/structure/B12576183.png)
